molecular formula C12H13N3O B6640711 6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine

6'-Methoxy-2-methyl-[3,3'-bipyridin]-6-amine

Cat. No.: B6640711
M. Wt: 215.25 g/mol
InChI Key: DZIJARNKVQQPTR-UHFFFAOYSA-N
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Description

6’-Methoxy-2-methyl-[3,3’-bipyridin]-6-amine is a chemical compound with the molecular formula C14H15N3O2 It is known for its unique structure, which includes a bipyridine core substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methoxy-2-methyl-[3,3’-bipyridin]-6-amine typically involves the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine rings. This is often achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Introduction of Substituents: The methoxy and methyl groups are introduced through subsequent reactions. For example, the methoxy group can be added via methylation using methanol and a suitable catalyst, while the methyl group can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of 6’-Methoxy-2-methyl-[3,3’-bipyridin]-6-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6’-Methoxy-2-methyl-[3,3’-bipyridin]-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bipyridine core to a more saturated form.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6’-Methoxy-2-methyl-[3,3’-bipyridin]-6-amine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6’-Methoxy-2-methyl-[3,3’-bipyridin]-6-amine involves its interaction with molecular targets such as enzymes and receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The methoxy and methyl groups may also play a role in modulating its activity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-bipyridine: Similar structure with methyl groups at different positions.

    6,6’-Dimethoxy-2,2’-bipyridine: Contains methoxy groups at different positions.

Uniqueness

6’-Methoxy-2-methyl-[3,3’-bipyridin]-6-amine is unique due to the specific positioning of its methoxy and methyl groups, which can significantly influence its chemical properties and reactivity compared to other bipyridine derivatives.

Properties

IUPAC Name

5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-10(4-5-11(13)15-8)9-3-6-12(16-2)14-7-9/h3-7H,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIJARNKVQQPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C2=CN=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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